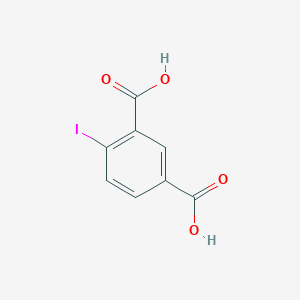
4-Iodoisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodoisophthalic acid is an organic compound with the molecular formula C₈H₅IO₄. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodoisophthalic acid can be synthesized through several methods. One common approach involves the iodination of isophthalic acid. This process typically uses iodine and an oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the aromatic ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination and carboxylation reactions are applied. The scalability of these reactions depends on the availability of raw materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted isophthalic acids can be formed.
Coupling Products: Biaryl compounds are typically produced in Suzuki-Miyaura reactions.
Scientific Research Applications
4-Iodoisophthalic acid has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Iodoisophthalic acid largely depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, although detailed pathways are still under investigation .
Comparison with Similar Compounds
Isophthalic Acid: The parent compound, lacking the iodine substituent.
Terephthalic Acid: A structural isomer with carboxyl groups in the para position.
Phthalic Acid: Another isomer with carboxyl groups in the ortho position.
Uniqueness: 4-Iodoisophthalic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it particularly useful in coupling reactions and as a precursor for synthesizing more complex molecules .
Properties
Molecular Formula |
C8H5IO4 |
|---|---|
Molecular Weight |
292.03 g/mol |
IUPAC Name |
4-iodobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H5IO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
PQBGMIRILVMUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid](/img/structure/B13002514.png)
![Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate](/img/structure/B13002525.png)
![N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13002533.png)
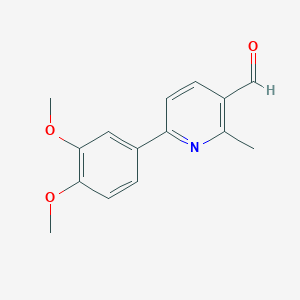
![2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002553.png)
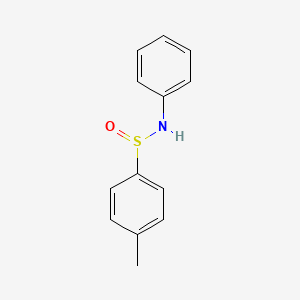
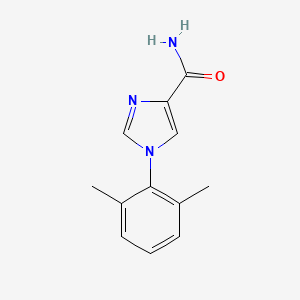
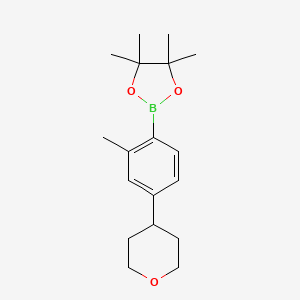
![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)
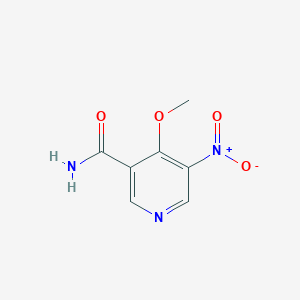
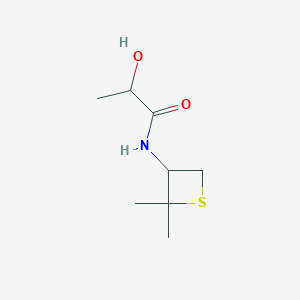
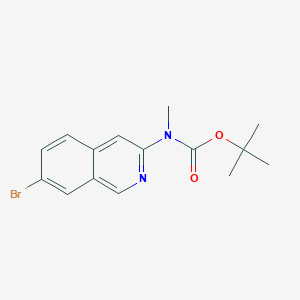
![4-Methylfuro[2,3-b]pyridine](/img/structure/B13002581.png)

